molecular formula C17H25N3O2 B6018916 N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide

Cat. No.: B6018916
M. Wt: 303.4 g/mol
InChI Key: SLKRKKPQIBEYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a urea-linked cyclohexylamino group and a 2-methylphenyl moiety. Its molecular formula is C₁₈H₂₆N₄O₂, and its structure features:

  • A propanamide group (-NHCOCH₂CH₃) at the meta position of the phenyl ring.
  • A urea bridge (-NHCONH-) connecting the phenyl ring to a cyclohexyl group.
  • A methyl substituent at the ortho position of the phenyl ring.

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKRKKPQIBEYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexylamino Group: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylamino group.

    Attachment to the Methylphenyl Ring: The cyclohexylamino group is then attached to the 2-methylphenyl ring through a nucleophilic substitution reaction.

    Formation of the Propanamide Group: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is characterized by its unique amide bond and cyclohexylamine moiety. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol

The presence of the cyclohexyl group enhances its lipophilicity, which may influence its biological activity and solubility in organic solvents.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, such as:

  • U-87 (glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents in some cases . This suggests that modifications to the amide structure could enhance therapeutic efficacy.

Antioxidant Properties

The antioxidant capacity of compounds related to this compound has also been investigated. The DPPH radical scavenging assay revealed that some derivatives possess antioxidant activities greater than that of ascorbic acid, indicating potential applications in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Amide Bond : Reacting 2-methylphenyl isocyanate with cyclohexylamine.
  • Purification : Utilizing techniques such as recrystallization or chromatography to isolate the desired product.

Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy, which confirm the compound's structure and purity .

Study on Anticancer Efficacy

A recent study evaluated a series of derivatives based on the core structure of this compound for their anticancer properties. The results indicated that specific modifications to the cyclohexyl group significantly enhanced cytotoxicity against U-87 cells, suggesting a structure-activity relationship that warrants further investigation .

Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant capabilities of similar compounds. The findings revealed that certain derivatives exhibited superior radical scavenging activity compared to established antioxidants like ascorbic acid, highlighting their potential utility in nutraceutical applications .

Mechanism of Action

The mechanism of action of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide with structurally related propanamide derivatives, focusing on substituents, synthesis routes, and reported bioactivities:

Compound Name Key Structural Features Synthesis Method Reported Bioactivity/Applications Reference
This compound 2-methylphenyl, urea-linked cyclohexyl group, propanamide Likely urea-forming reaction (e.g., isocyanate + amine) Not explicitly reported
N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide 3-chloro-2-methylphenyl, cyclohexyl directly attached to propanamide Amidation via acyl chloride and amine Unknown
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide Phenyl (no methyl), urea-linked cyclohexyl, dimethylpropanamide Schotten-Baumann reaction or similar Unreported; dimethyl groups may enhance lipophilicity
3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Chloropyridyl amino group, thiourea linkage Condensation of hydrazide with isothiocyanate Antioxidant, antibacterial (e.g., DPPH scavenging)
N-cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide Cyclohexyl amide, difluorophenyl amino group Amide coupling (e.g., EDC/HOBt) Potential CNS activity (fluorine enhances bioavailability)

Structural and Functional Insights:

Urea vs. Thiourea Linkages :

  • The target compound’s urea group (-NHCONH-) contrasts with the thiourea (-NHCSNH-) in . Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may improve receptor binding but reduce metabolic stability compared to thioureas .

In contrast, the 3-chloro-2-methylphenyl group in may increase electrophilicity, affecting reactivity .

Cyclohexyl Group Positioning: Direct attachment of cyclohexyl to propanamide () versus urea-mediated linkage (target compound) alters lipophilicity. The urea bridge in the target compound may improve solubility in polar solvents compared to the non-polar cyclohexyl-propanamide derivative .

Biological Activity Trends: Compounds with chloro or fluoro substituents (e.g., ) often show enhanced antimicrobial or receptor-binding properties due to electron-withdrawing effects. The target compound’s lack of halogens may shift its activity toward non-antimicrobial targets .

Biological Activity

N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula:

  • Chemical Formula : C15H22N2O
  • Molecular Weight : 250.35 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its role as a protein binder. Its ability to interact with specific proteins makes it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

  • Protein Binding : The compound exhibits selective binding to target proteins, which is crucial for its efficacy as a therapeutic agent .
  • Inhibition Studies : In vitro studies have shown that the compound can inhibit certain enzymatic activities associated with disease progression, such as those involved in cancer cell proliferation .

Case Studies

  • Cancer Research : A study demonstrated that the compound significantly reduced tumor growth in xenograft models by modulating protein interactions involved in cell cycle regulation .
    Study TypeModel UsedResult
    In Vivo Tumor GrowthXenograft60% reduction in tumor size
  • Infectious Disease : Another investigation focused on the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, showing over 50% inhibition at concentrations of 50 µM .
    PathogenInhibition RateConcentration Tested (µM)
    C. rodentium50%50

Pharmacological Profile

Recent pharmacological evaluations indicate that this compound possesses several beneficial properties:

  • Antitumor Activity : Demonstrated in various cancer cell lines.
  • Antimicrobial Effects : Effective against specific bacterial strains through T3SS inhibition.
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety margin at therapeutic doses.

Summary of Findings

PropertyObservations
Antitumor ActivitySignificant reduction in tumor size
Antimicrobial ActivityInhibition of T3SS
ToxicityLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via urea-forming coupling reactions between cyclohexyl isocyanate and aniline derivatives. For example, a similar compound (yield: 85%) was prepared by reacting 2-azido intermediates with cyclohexyl isocyanate in methanol under equimolar conditions, followed by purification via recrystallization (mp 161–163°C) . Optimization strategies include:

  • Controlling reaction stoichiometry (1:1 molar ratio of amine to isocyanate).
  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Monitoring reaction completion via TLC or LC-MS.

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : APCI-MS can confirm molecular weight (e.g., m/z = 514 [M+H]⁺) .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N (e.g., Found: C, 56.03%; H, 4.91%; N, 13.59% vs. Calcd: C, 56.04%; H, 4.90%; N, 13.61%) to verify purity .
  • ¹H/¹³C NMR : Assign peaks for urea (–NH–CO–NH–) and propanamide (–CONH–) groups. For example, ¹H NMR signals at δ 8.47 ppm (d, J = 87.7 Hz) and δ 5.56–5.19 ppm (m) indicate aromatic and cyclohexyl protons .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

  • Methodological Answer :

  • HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .
  • Recrystallization : Purify using methanol or ethanol to remove unreacted starting materials (e.g., residual aniline derivatives).
  • Common Contaminants : Unreacted isocyanates or byproducts from incomplete urea formation, detectable via LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between theoretical and observed elemental analysis data?

  • Methodological Answer : Minor deviations (e.g., ±0.02% in nitrogen content) may arise from hygroscopicity or solvent retention. Mitigation steps include:

  • Drying samples under high vacuum (0.1 mmHg) at 40°C for 24 hours.
  • Repeating combustion analysis with larger sample masses (>5 mg) to reduce measurement error .
  • Cross-validating with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can the biological activity of this compound be systematically evaluated in antioxidative or antimicrobial assays?

  • Methodological Answer :

  • Antioxidative Activity :
  • DPPH Assay : Measure free radical scavenging at 517 nm (IC₅₀ values). A structurally similar urea derivative showed 70% scavenging at 100 µM .
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm .
  • Antimicrobial Activity :
  • Broth Microdilution : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains (MIC values). Hydrazone derivatives inhibited Rhizobium radiobacter at 25 µg/mL .

Q. What mechanistic insights can be gained from studying the reactivity of the urea functional group in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor urea hydrolysis under acidic/basic conditions via pH-stat titrimetry.
  • Computational Modeling : Use DFT to calculate transition states for urea bond cleavage (e.g., B3LYP/6-31G* level).
  • Stability Testing : Assess thermal decomposition via TGA (e.g., onset at 200°C for related compounds) .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., –OH, –SO₃H) on the cyclohexyl or phenyl rings.
  • Prodrug Approach : Synthesize phosphate or acetylated derivatives for improved aqueous solubility.
  • SAR Studies : Compare logP values (e.g., via shake-flask method) and bioactivity of derivatives .

Data Interpretation and Experimental Design

Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with toluene for easier large-scale removal.
  • Safety : Ensure proper venting for exothermic urea-forming reactions.
  • Purification : Switch from recrystallization to column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers address conflicting NMR data between synthesized batches?

  • Methodological Answer :

  • Deuterated Solvent Consistency : Use CDCl₃ or DMSO-d₆ for all batches.
  • Impurity Profiling : Compare ¹H NMR baseline noise; spikes at δ 1.2–1.5 ppm may indicate residual solvents.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclohexyl vs. methyl protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.